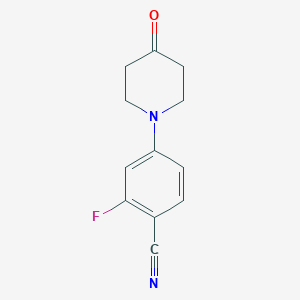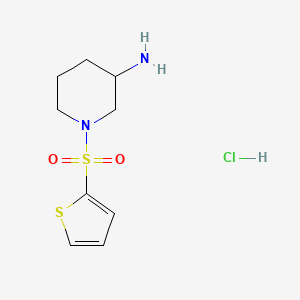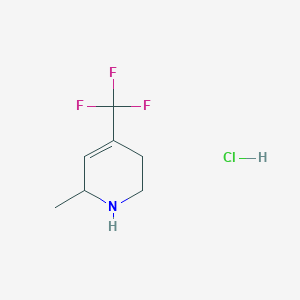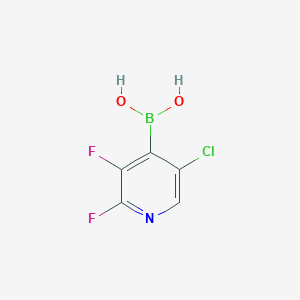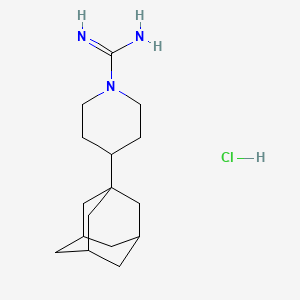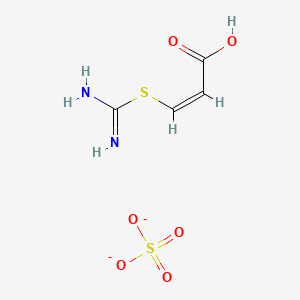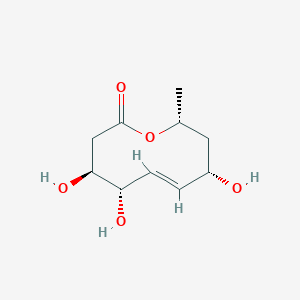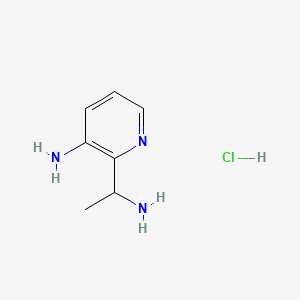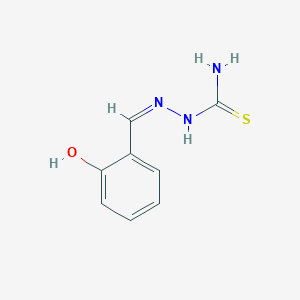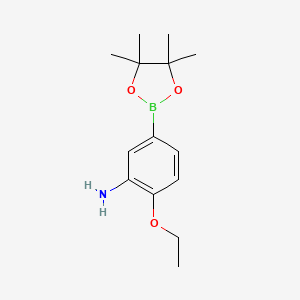
2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline moiety. The ethoxy group at the 2-position of the aniline ring further distinguishes this compound. Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable carbon-boron bonds.
准备方法
The synthesis of 2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline typically involves the reaction of 2-ethoxyaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or cesium carbonate
Temperature: 80-100°C
Time: 12-24 hours
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, nickel, copper complexes
Major products formed from these reactions include substituted anilines, boronic acids, and various cross-coupled products.
科学研究应用
2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs for cancer therapy, due to the unique properties of boron atoms in neutron capture therapy.
Industry: Applied in the production of advanced materials, such as polymers and electronic components, where boron-containing compounds enhance material properties.
作用机制
The mechanism of action of 2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boron atom to the desired substrate, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
相似化合物的比较
2-Ethoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline can be compared with other boronic acid derivatives, such as:
- 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
- 2-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
- 2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
These compounds share similar structural features but differ in the substituents attached to the aniline ring. The unique ethoxy group in this compound imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and material science.
属性
分子式 |
C14H22BNO3 |
|---|---|
分子量 |
263.14 g/mol |
IUPAC 名称 |
2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C14H22BNO3/c1-6-17-12-8-7-10(9-11(12)16)15-18-13(2,3)14(4,5)19-15/h7-9H,6,16H2,1-5H3 |
InChI 键 |
XFHIRXOZLBKTLI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B11753498.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11753504.png)
![2-(Methylthio)-6-nitro-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B11753513.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753520.png)
